molecular formula C7H12O2 B14323229 Methyl (2E)-2-ethyl-2-butenoate CAS No. 101226-85-1

Methyl (2E)-2-ethyl-2-butenoate

Cat. No.: B14323229
CAS No.: 101226-85-1
M. Wt: 128.17 g/mol
InChI Key: URKOXBDVSBIUED-GQCTYLIASA-N
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Description

Methyl (2E)-2-ethyl-2-butenoate (CAS: 101226-85-1) is an α,β-unsaturated ester with the molecular formula C₇H₁₀O₂ and a molecular weight of 130.14 g/mol. Its structure features a conjugated double bond (E-configuration) and an ethyl substituent at the C2 position (Figure 1). This compound is of interest in organic synthesis and industrial applications, such as fragrance formulation or polymer precursors, due to its reactive α,β-unsaturated system .

Properties

CAS No.

101226-85-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl (E)-2-ethylbut-2-enoate

InChI

InChI=1S/C7H12O2/c1-4-6(5-2)7(8)9-3/h4H,5H2,1-3H3/b6-4+

InChI Key

URKOXBDVSBIUED-GQCTYLIASA-N

Isomeric SMILES

CC/C(=C\C)/C(=O)OC

Canonical SMILES

CCC(=CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-2-ethyl-2-butenoate can be synthesized through various methods. One common approach involves the esterification of (2E)-2-ethyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-ethyl-2-butenoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: (2E)-2-ethyl-2-butenoic acid and methanol.

    Reduction: (2E)-2-ethyl-2-buten-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-2-ethyl-2-butenoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-ethyl-2-butenoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the carbonyl carbon is attacked by hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and physical properties of α,β-unsaturated esters are influenced by substituents and ester groups. Below is a comparative analysis of Methyl (2E)-2-ethyl-2-butenoate and key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Applications/Properties Reference
This compound C₇H₁₀O₂ 130.14 Ethyl at C2 Ester, conjugated double bond Synthesis intermediates, fragrances
Methyl (E)-2-butenoate C₅H₈O₂ 100.12 None Ester, conjugated double bond Benchmark for reactivity studies
Ethyl (2E)-3-phenyl-2-butenoate C₁₂H₁₄O₂ 190.24 Phenyl at C3, ethyl ester Ester, conjugated double bond, aromatic Flavor/fragrance synthesis
Methyl (2E)-3-amino-2-nitro-2-butenoate C₅H₈N₂O₄ 160.13 Amino (-NH₂) and nitro (-NO₂) at C3 Ester, conjugated double bond, electron-withdrawing groups Pharmacological intermediates
4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate C₁₆H₂₀O₃ 260.33 Allyl, methoxy-phenyl Ester, conjugated double bond, aromatic ether Natural product derivatives

Key Differences and Implications

Phenyl Group (Ethyl (2E)-3-phenyl-2-butenoate): Enhances stability via resonance and increases molecular weight, affecting boiling point (estimated >200°C) and UV absorption . Electron-Withdrawing Groups (Methyl (2E)-3-amino-2-nitro-2-butenoate): The nitro group increases electrophilicity at the β-carbon, making it reactive in Michael additions or nucleophilic attacks .

Physical Properties: Boiling Points: Larger substituents (e.g., phenyl, allyl) correlate with higher boiling points. For example, Ethyl (2E)-3-phenyl-2-butenoate (MW 190.24) likely has a higher boiling point than the target compound (MW 130.14) . Solubility: Polar groups (e.g., nitro, amino) improve water solubility. Methyl (2E)-3-amino-2-nitro-2-butenoate may exhibit moderate aqueous solubility despite its ester group .

Synthetic Utility: The ethyl-substituted target compound is less reactive than its nitro-substituted analog but more stable, favoring applications requiring controlled reactivity . Aromatic derivatives (e.g., Ethyl (2E)-3-phenyl-2-butenoate) are valuable in flavor chemistry due to their stability and odor profiles .

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